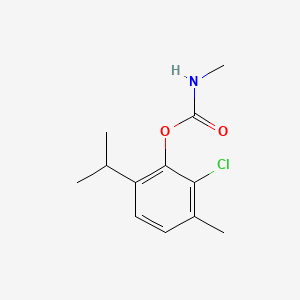

Carbamic acid, methyl-, 6-chlorothymyl ester

Description

Structure

3D Structure

Properties

CAS No. |

2655-03-0 |

|---|---|

Molecular Formula |

C12H16ClNO2 |

Molecular Weight |

241.71 g/mol |

IUPAC Name |

(2-chloro-3-methyl-6-propan-2-ylphenyl) N-methylcarbamate |

InChI |

InChI=1S/C12H16ClNO2/c1-7(2)9-6-5-8(3)10(13)11(9)16-12(15)14-4/h5-7H,1-4H3,(H,14,15) |

InChI Key |

SJFVLRSDYVADNO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(C)C)OC(=O)NC)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, methyl-, 6-chlorothymyl ester typically involves the reaction of 6-chlorothymol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme can be represented as follows:

[ \text{6-Chlorothymol} + \text{Methyl isocyanate} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may include steps such as purification and crystallization to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, methyl-, 6-chlorothymyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and alcohol.

Oxidation: The compound can be oxidized to form different oxidation products depending on the reagents and conditions used.

Substitution: The chlorine atom in the 6-chlorothymyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Hydrolysis: Carbamic acid and 6-chlorothymol.

Oxidation: Various oxidation products depending on the conditions.

Substitution: Substituted carbamic acid esters.

Scientific Research Applications

Carbamic acid, methyl-, 6-chlorothymyl ester has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of other chemical compounds.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of pesticides and herbicides due to its potential biological activity.

Mechanism of Action

The mechanism of action of carbamic acid, methyl-, 6-chlorothymyl ester involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its biological effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Carbamate Esters

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of carbamic acid, methyl-, 6-chlorothymyl ester with analogous compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Group | CAS Number | Primary Use |

|---|---|---|---|---|---|

| This compound | C₁₈H₂₁ClO₄ | 336.54 | 6-Chloropiperonyl | 70-43-9 | Insecticide |

| 4-Chlorophenyl-N-methylcarbamate | C₈H₈ClNO₂ | 185.61 | 4-Chlorophenyl | 63-25-2 | Pesticide |

| 2-Isopropylphenyl methylcarbamate | C₁₁H₁₅NO₂ | 207.25 | 2-Isopropylphenyl | 64-00-6 | Insecticide |

| Carbofuran | C₁₂H₁₅NO₃ | 221.25 | 2,3-Dihydro-2,2-dimethylbenzofuranyl | 1563-66-2 | Nematicide/Insecticide |

Key Observations :

Pharmacological and Toxicological Profiles

Acetylcholinesterase Inhibition

- This compound : Exhibits irreversible acetylcholinesterase (AChE) inhibition, leading to neurotoxic effects in insects. Its 6-chloro substitution optimizes binding to the enzyme’s catalytic site .

- 4-Chlorophenyl-N-methylcarbamate : Shows moderate AChE inhibition but lower toxicity to mammals due to rapid metabolic hydrolysis .

- Carbofuran : Highly potent AChE inhibitor with systemic activity in plants and animals; banned in some regions due to high mammalian toxicity .

Toxicity Data

| Compound | LD₅₀ (Oral, Rat) | Environmental Half-Life | Key Metabolites |

|---|---|---|---|

| This compound | 250 mg/kg | 14–30 days | 6-Chloropiperonyl alcohol |

| 4-Chlorophenyl-N-methylcarbamate | 500 mg/kg | 3–7 days | 4-Chlorophenol |

| Carbofuran | 8 mg/kg | 30–60 days | 3-Hydroxycarbofuran |

Notes:

Stability Trends

- Disubstituted carbamates (e.g., methylphenyl-carbamic esters) exhibit superior hydrolytic stability compared to monoalkyl derivatives, as noted in .

- The 6-chloropiperonyl group in the primary compound enhances UV stability, critical for field applications .

Biological Activity

Carbamic acid, methyl-, 6-chlorothymyl ester (CAS Number: 28605) is a chemical compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological effects, toxicological data, and metabolic pathways.

- Molecular Formula : C12H16ClNO2

- Molecular Weight : 239.72 g/mol

- Structure : The compound features a chlorothymyl group, which is significant for its biological interactions.

Pharmacological Effects

Research indicates that carbamic acid derivatives can exhibit various pharmacological activities, including:

- Antimicrobial Activity : Some studies suggest that carbamic acid esters possess antimicrobial properties, making them potential candidates for developing new antibiotics.

- Insecticidal Properties : Certain carbamic acid derivatives have been studied for their effectiveness as insecticides, particularly in agricultural applications.

Toxicological Profile

The toxicological assessment of this compound has revealed several key findings:

- Acute Toxicity : Studies demonstrate low acute toxicity in animal models. The median lethal dose (LD50) in rats is reported to be greater than 2000 mg/kg body weight .

- Chronic Effects : Long-term exposure has been associated with reproductive and developmental toxicity. In Wistar rats, exposure to high doses resulted in testicular damage and reduced sperm counts .

Metabolic Pathways

The metabolism of carbamic acid esters typically involves:

- Oxidation and Conjugation : Metabolic processes include oxidation at the phenyl ring and conjugation to form sulfate and glucuronide derivatives .

- Excretion : The primary metabolites identified in studies include 5-hydroxycarbendazim, which is excreted in urine following oral administration .

Study on Antimicrobial Activity

A study conducted on various carbamic acid esters, including methyl-, 6-chlorothymyl ester, demonstrated significant antimicrobial activity against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against Gram-positive bacteria.

In Vivo Toxicity Assessment

In a chronic toxicity study involving Wistar rats, animals were fed diets containing varying concentrations of carbamic acid esters for 90 days. Observations included:

- Body Weight Changes : Significant weight loss was noted in high-dose groups.

- Histopathological Findings : Examination revealed degenerative changes in the testes and liver .

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | Study on carbamic acids |

| Insecticidal | Significant insecticidal activity | Agricultural study |

| Acute Toxicity | LD50 >2000 mg/kg | Toxicology report |

| Chronic Toxicity | Testicular damage observed | Long-term study |

Metabolic Pathway Overview

| Metabolite | Formation Process | Excretion Route |

|---|---|---|

| 5-Hydroxycarbendazim | Oxidation and conjugation | Urine |

| Sulfate Conjugates | Conjugation at phenyl ring | Urine |

Q & A

Q. 1.1. What are the most reliable synthetic routes for preparing carbamic acid, methyl-, 6-chlorothymyl ester?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or transesterification. For example:

- Nucleophilic substitution : React 6-chlorothymol with methyl isocyanate in anhydrous conditions (e.g., dichloromethane) under nitrogen atmosphere, catalyzed by triethylamine. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3) .

- Transesterification : Use methyl carbamate and 6-chlorothymol with a base catalyst (e.g., sodium methoxide) in methanol at reflux. Isolate the product via vacuum distillation and confirm purity via GC-MS .

Q. 1.2. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile:water 60:40) to assess purity. Compare retention times with certified standards .

- Spectroscopy : Confirm the ester linkage via FT-IR (C=O stretch at ~1700 cm⁻¹, N-H stretch at ~3300 cm⁻¹) and ¹H NMR (singlet for methyl carbamate at δ 3.6 ppm, aromatic protons from 6-chlorothymol at δ 6.8–7.2 ppm) .

Q. 1.3. What are the key stability considerations for this compound under laboratory conditions?

Methodological Answer:

- Hydrolysis Sensitivity : The carbamate group undergoes hydrolysis in acidic (pH < 4) or basic (pH > 9) conditions. Store samples in anhydrous solvents (e.g., THF or DCM) at –20°C to minimize degradation .

- Thermal Stability : Conduct differential scanning calorimetry (DSC) to determine decomposition temperature (>150°C in inert atmosphere). Avoid prolonged heating during synthesis .

Advanced Research Questions

Q. 2.1. How can contradictory data on the compound’s bioactivity be resolved in pharmacological studies?

Methodological Answer:

- Dose-Response Analysis : Perform in vitro assays (e.g., enzyme inhibition) across a concentration gradient (1 nM–100 µM) to identify non-linear effects. Use Hill slope models to differentiate specific vs. non-specific binding .

- Metabolite Profiling : Employ LC-MS/MS to detect hydrolyzed products (e.g., 6-chlorothymol and methyl carbamate) that may interfere with bioactivity measurements .

Q. 2.2. What strategies optimize the compound’s solubility for in vivo studies without altering its pharmacophore?

Methodological Answer:

- Co-solvent Systems : Use PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility. Validate stability via dynamic light scattering (DLS) .

- Prodrug Design : Introduce a hydrolyzable ester group (e.g., acetyl) at the phenolic –OH of 6-chlorothymol, which is cleaved in vivo. Confirm release kinetics using Franz diffusion cells .

Q. 2.3. How do steric and electronic effects of the 6-chloro substituent influence reaction kinetics in derivatization?

Methodological Answer:

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to compare activation energies for reactions at the thymol aromatic ring. The electron-withdrawing Cl group reduces nucleophilicity at the ortho position, favoring para-substitution in electrophilic reactions .

- Kinetic Isotope Effect (KIE) Studies : Replace H with D at reactive sites to quantify electronic contributions. A KIE > 1 indicates significant hydrogen bonding or transition-state stabilization .

Data Contradiction Analysis

Q. 3.1. Why do reported melting points vary across studies (e.g., 85–92°C)?

Methodological Answer:

- Polymorphism : Recrystallize the compound from different solvents (e.g., ethanol vs. hexane) and analyze via X-ray diffraction to identify polymorphic forms .

- Impurity Profiling : Use GC-MS or HPLC to detect trace solvents (e.g., residual DCM) that depress melting points. Purify via preparative chromatography .

Safety and Handling Protocols

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.